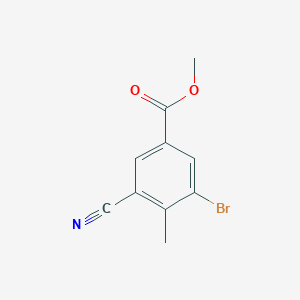
Methyl 3-bromo-5-cyano-4-methylbenzoate
Übersicht
Beschreibung
Methyl 3-bromo-5-cyano-4-methylbenzoate, commonly known as MBMC, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 65-66 °C. MBMC is a versatile compound that has been used in a variety of research applications, including synthesis, catalysis, and biochemistry. MBMC has been studied for its potential therapeutic and medicinal applications, as well as its ability to act as a catalyst in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
MBMC has been used in a variety of scientific research applications, including catalysis, biochemistry, and medicinal research. MBMC has been studied for its potential to act as a catalyst in the synthesis of other compounds, as well as its ability to act as an inhibitor of certain enzymes. MBMC has also been studied for its potential therapeutic and medicinal applications, as well as its ability to act as a receptor for certain compounds.
Wirkmechanismus
The mechanism of action of MBMC is not yet fully understood. However, it is known that MBMC acts as an inhibitor of certain enzymes, such as cytochrome P450. MBMC also acts as a receptor for certain compounds, such as estradiol and testosterone. In addition, MBMC has been shown to interact with certain proteins in the body, such as the glucocorticoid receptor, and can affect the expression of certain genes.
Biochemical and Physiological Effects
MBMC has been shown to have a variety of biochemical and physiological effects. MBMC has been shown to act as an inhibitor of certain enzymes, such as cytochrome P450. In addition, MBMC has been shown to interact with certain proteins in the body, such as the glucocorticoid receptor, and can affect the expression of certain genes. MBMC has also been studied for its potential therapeutic and medicinal applications, as well as its ability to act as a receptor for certain compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MBMC in lab experiments include its low cost, ease of synthesis, and its versatility. MBMC can be used in a variety of scientific research applications, including catalysis, biochemistry, and medicinal research. Additionally, MBMC is relatively easy to synthesize, and can be synthesized in a variety of ways. Finally, MBMC is relatively inexpensive, making it a cost-effective option for lab experiments.
The major limitation of using MBMC in lab experiments is that its mechanism of action is not yet fully understood. Additionally, the effects of MBMC on the body are not yet fully understood, and more research is needed to better understand its biochemical and physiological effects.
Zukünftige Richtungen
The potential future directions for MBMC include further research into its mechanism of action and its potential therapeutic and medicinal applications. Additionally, further research is needed to better understand the biochemical and physiological effects of MBMC on the body. Additionally, further research is needed to determine the optimal conditions for synthesizing MBMC, as well as the optimal conditions for using MBMC in lab experiments. Finally, further research is needed to determine the potential uses of MBMC in industry, as well as its potential environmental impacts.
Eigenschaften
IUPAC Name |
methyl 3-bromo-5-cyano-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-8(5-12)3-7(4-9(6)11)10(13)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYBNPRXULQJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-cyano-4-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



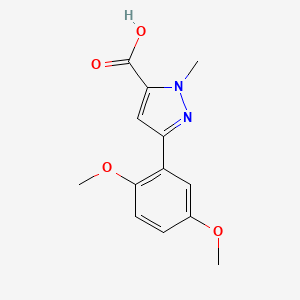
![{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B1415393.png)
![3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1415396.png)

![4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415399.png)
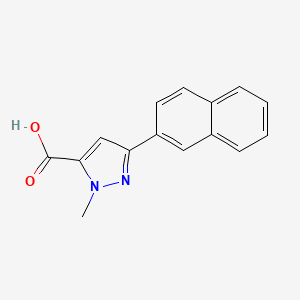
![4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415403.png)

![7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415405.png)
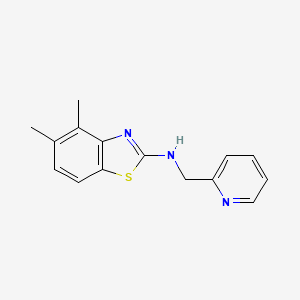
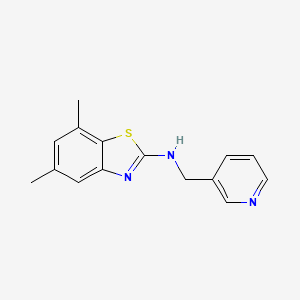
![((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid](/img/structure/B1415412.png)

![[4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid](/img/structure/B1415414.png)